

# An In-depth Technical Guide to N4-Acetyl-Cytidine (Ac-rC) Phosphoramidite

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This guide provides a comprehensive overview of N4-Acetyl-Cytidine (Ac-rC) Phosphoramidite, a crucial building block in the chemical synthesis of RNA. It details its chemical properties, its application in automated solid-phase oligonucleotide synthesis, and the functional significance of incorporating N4-acetylcytidine into RNA sequences for therapeutic and research purposes.

# Introduction to Ac-rC Phosphoramidite

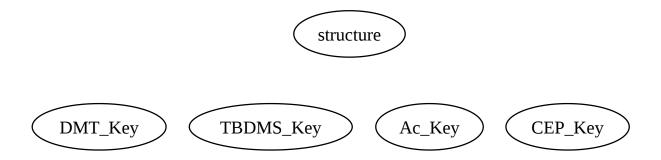
N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-( $\beta$ -cyanoethyl)-N,N-diisopropyl) phosphoramidite, commonly referred to as **Ac-rC phosphoramidite**, is a protected ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The key feature of this reagent is the use of an acetyl (Ac) group to protect the exocyclic amine of the cytidine base. This protection strategy is fundamental to the synthesis of RNA oligonucleotides, especially those containing sensitive modifications, as it allows for rapid and mild deprotection conditions, preserving the integrity of the final RNA product.

The incorporation of N4-acetylcytidine (ac4C) into RNA is of significant biological interest. This post-transcriptional modification is known to play a role in regulating gene expression by affecting the stability and translation efficiency of mRNA.[1] Its dysregulation has been implicated in various diseases, including cancer, making synthetic oligonucleotides containing ac4C valuable tools for research and potential therapeutic development.[2]



# **Chemical Properties and Structure**

The structure of **Ac-rC phosphoramidite** is designed for compatibility with the standard phosphoramidite synthesis cycle. Each protecting group serves a specific and critical function.



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Figure 1: Chemical structure of **Ac-rC phosphoramidite** with key protecting groups highlighted.

- 5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-OH for the subsequent coupling reaction. The orange color of the released DMT cation allows for real-time monitoring of coupling efficiency.[3]
- 2'-tert-Butyldimethylsilyl (TBDMS): This silyl ether protects the 2'-hydroxyl group of the ribose, a critical feature for RNA synthesis to prevent chain branching. It is stable throughout the synthesis cycle and is removed in the final deprotection step using a fluoride reagent.
- N4-Acetyl (Ac): A mild base-labile group that protects the exocyclic amine of cytidine. Its
  lability is the primary advantage of Ac-rC phosphoramidite, enabling "UltraFAST"
  deprotection protocols that are significantly quicker and gentler than those required for more
  robust protecting groups like benzoyl (Bz).[4][5]
- 3'-O-(β-cyanoethyl)-N,N-diisopropyl Phosphoramidite: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite triester linkage.[6]

## **Technical Specifications**



The following table summarizes the key technical data for **Ac-rC phosphoramidite**.

Property	Value	
Synonyms	N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'- CE phosphoramidite	
CAS Number	121058-88-6	
Molecular Formula	C47H64N5O9PSi	
Molecular Weight	902.1 g/mol	
Appearance	White to off-white powder	
Purity (HPLC)	Typically ≥98%	
Solubility	Soluble in anhydrous acetonitrile	
Storage	Store at -20°C under an inert atmosphere (e.g., Argon)	

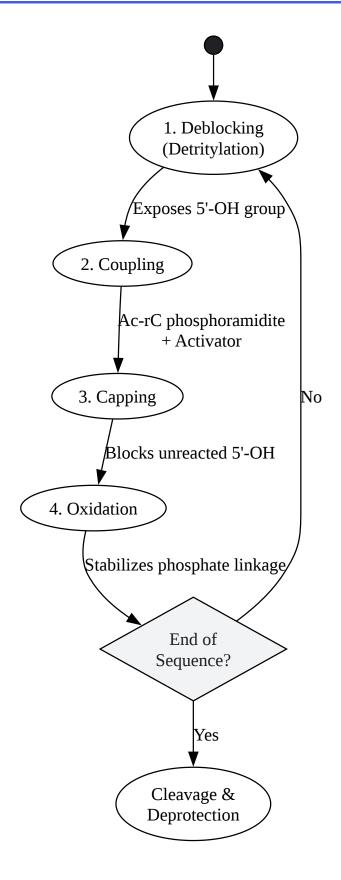
# **Application in Automated RNA Synthesis**

**Ac-rC phosphoramidite** is a standard reagent used in automated, solid-phase oligonucleotide synthesis, which follows a four-step cycle for each nucleotide addition. The use of the acetyl protecting group on cytidine is particularly advantageous for minimizing the duration of post-synthesis deprotection.[7]

## **The Synthesis Cycle**

The synthesis of an RNA oligonucleotide is a sequential process that occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each addition of a monomer, such as **Ac-rC phosphoramidite**, involves the following four steps.[3]





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Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.



## **Coupling Efficiency Comparison**

While specific, side-by-side comparative data is not extensively published, the coupling efficiency for high-quality phosphoramidites, including Ac-rC, is consistently high, typically exceeding 99%.[4] The primary distinction and advantage of Ac-rC over alternatives like Benzoyl-rC (Bz-rC) lie not in the coupling efficiency but in the post-synthesis deprotection conditions.

Parameter	Ac-rC Phosphoramidite	Bz-rC Phosphoramidite
Typical Coupling Efficiency	>99%	>99%
Base Protecting Group	Acetyl (Ac)	Benzoyl (Bz)
Deprotection Conditions	Mild to UltraFAST (e.g., AMA, 10 min @ 65°C)	Standard/Harsh (e.g., NH4OH, 8-16 hours @ 55°C)
Compatibility	Ideal for sensitive modifications and long RNA strands	Less suitable for base-labile modifications

# Experimental Protocols Automated Solid-Phase RNA Synthesis Protocol

This protocol outlines the key steps and reagents for a standard synthesis cycle on an automated DNA/RNA synthesizer using **Ac-rC phosphoramidite**.

#### Reagents:

- Phosphoramidites: 0.1 M solution of Ac-rC phosphoramidite (and other required RNA phosphoramidites) in anhydrous acetonitrile.
- Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
- Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
- Capping Solutions:



- Cap A: Acetic anhydride in THF/Pyridine.
- o Cap B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
- Wash Solvent: Anhydrous acetonitrile.

#### Protocol Steps (per cycle):

- Deblocking: The solid support is washed with deblocking solution to remove the 5'-DMT group from the growing oligonucleotide chain. This step is followed by extensive washing with anhydrous acetonitrile.
- Coupling: A solution of Ac-rC phosphoramidite and activator are simultaneously delivered to the synthesis column.
  - Recommended Coupling Time: For modified ribonucleosides like Ac-rC, a longer coupling time compared to standard DNA phosphoramidites is recommended. A range of 5 to 12 minutes is typical, though optimization for the specific synthesizer and sequence is advised.[8][9]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Cap A and Cap
   B solutions to prevent the formation of deletion mutations in subsequent cycles.[3]
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.
- Wash: The column is thoroughly washed with anhydrous acetonitrile before initiating the next cycle.

## **Oligonucleotide Cleavage and Deprotection**

The choice of deprotection protocol is the most critical step where **Ac-rC phosphoramidite** demonstrates its primary advantage. The mild conditions required for removing the acetyl group help prevent degradation of the RNA strand and any other sensitive modifications present.



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Figure 3: A generalized workflow for the deprotection and purification of synthetic RNA.

#### Comparative Deprotection Protocols:

The following table compares common deprotection methods suitable for oligonucleotides synthesized with **Ac-rC phosphoramidite**. The "UltraFAST" method is highly recommended. [10][11]

Protocol Name	Reagent Composition	Conditions	Key Advantages
UltraFAST	Ammonium hydroxide / 40% Methylamine (AMA) (1:1 v/v)	10 minutes at 65°C	Extremely rapid; minimizes side reactions; high purity product.[5]
UltraMILD	0.05 M Potassium Carbonate in Methanol	4 hours at Room Temp.	Very gentle; suitable for extremely base- labile modifications (e.g., some fluorescent dyes).
Standard (Ammonia)	Concentrated Ammonium Hydroxide	12-16 hours at 55°C	Traditional method; much slower and harsher than AMA.

### Detailed UltraFAST Deprotection Protocol:

- Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.
- Add 1 mL of a pre-mixed 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
- Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.



- Cool the vial to room temperature and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
- Evaporate the solution to dryness using a centrifugal evaporator.
- 2'-TBDMS Deprotection: To the dried residue, add a fluoride-containing reagent such as Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or NMP). Incubate at 65°C for 2.5 hours.
- Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g., ethanol precipitation or a desalting column).
- The final product can then be purified by HPLC or PAGE.

# **Applications and Significance**

The ability to synthesize RNA oligonucleotides with site-specific incorporation of N4-acetylcytidine is crucial for studying its biological roles.

- mRNA Stability and Translation: ac4C modification has been shown to increase the stability and translational efficiency of mRNAs. Synthesizing RNA with and without ac4C allows researchers to directly investigate these effects on specific genes of interest.
- Therapeutic Oligonucleotides: The development of RNA-based therapeutics, such as siRNAs
  and antisense oligonucleotides, often involves chemical modifications to enhance stability
  and efficacy. The use of Ac-rC phosphoramidite allows for the creation of these complex
  molecules under mild conditions that preserve their integrity.
- Cancer Research: Abnormal levels of ac4C modification, driven by the enzyme NAT10, have been linked to the progression of various cancers. Oligonucleotides containing ac4C are essential tools for studying the molecular mechanisms underlying these observations and for developing targeted therapies.[1]
- Structural Biology: The acetyl group on cytidine can influence the local conformation of the RNA backbone and its interactions with proteins and other nucleic acids. Site-specific incorporation of ac4C is valuable for NMR and X-ray crystallography studies aimed at understanding RNA structure and function.



## Conclusion

**Ac-rC phosphoramidite** is an essential reagent for modern RNA synthesis, offering a critical advantage in its capacity for rapid and mild deprotection. This feature is paramount for the synthesis of high-purity, full-length RNA oligonucleotides, particularly those that are long or contain sensitive chemical modifications. As research into the epitranscriptome expands, the demand for custom synthetic RNAs containing modifications like N4-acetylcytidine will continue to grow, making **Ac-rC phosphoramidite** an indispensable tool for advancing our understanding of RNA biology and developing next-generation RNA therapeutics.

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